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molecular formula C10H10Br2O3 B3267181 3-(2,6-dibromo-4-methoxyphenyl)propanoicacid CAS No. 444663-45-0

3-(2,6-dibromo-4-methoxyphenyl)propanoicacid

Cat. No. B3267181
M. Wt: 337.99 g/mol
InChI Key: ZMKTYUCNQOVLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809199B2

Procedure details

To a solution of t-butyl 3-(2,6-dibromo-4-methoxyphenyl)-propionate (1.32 g) in 3.6 mL of an isole was added 20 mL of trifluoroacetic acid dropwise. The resulting mixture was stirred for 20 min at room temperature, then concentrated. The resulting residue was redissolved in 20 mL of EtOAc and extracted with 40 mL of pH 4 buffer solution. The aqueous phase was extracted with 2×20 mL of EtOAc and the combined resulting organics were washed with 20 mL of brine, dried over MgSO4, and concentrated to yield 3-(2,6-dibromo-4-methoxyphenyl)-propionic acid as a pale yellow solid. 1H NMR (500 MHz, CDCl3): δ 7.09 (s, 2H); 3.77 (s, 3H); 3.27 (m, 2H); 2.62 (m, 2H).
Name
t-butyl 3-(2,6-dibromo-4-methoxyphenyl)-propionate
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([Br:10])[C:3]=1[CH2:11][CH2:12][C:13]([O:15]C(C)(C)C)=[O:14]>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([Br:10])[C:3]=1[CH2:11][CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
t-butyl 3-(2,6-dibromo-4-methoxyphenyl)-propionate
Quantity
1.32 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)OC)Br)CCC(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was redissolved in 20 mL of EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with 40 mL of pH 4 buffer solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 2×20 mL of EtOAc
CUSTOM
Type
CUSTOM
Details
the combined resulting organics
WASH
Type
WASH
Details
were washed with 20 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)OC)Br)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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